tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylcarbamate
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Overview
Description
tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylcarbamate is a complex organic compound that features a piperidine ring substituted with a tetrahydropyran moiety and a tert-butyl carbamate group
Preparation Methods
The synthesis of tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylcarbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tetrahydropyran Moiety: This step involves the addition of the tetrahydropyran group to the piperidine ring, often through a nucleophilic substitution reaction.
Attachment of the tert-Butyl Carbamate Group:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or tetrahydropyran moieties, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide.
Scientific Research Applications
tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylcarbamate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.
Biological Studies: Researchers use this compound to study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mechanism of Action
The mechanism of action of tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylcarbamate can be compared with similar compounds, such as:
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound features a similar piperidine ring but with different substituents, leading to distinct chemical properties and applications.
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: Another related compound with a piperidine ring, but with a bromophenyl group instead of the tetrahydropyran moiety.
Properties
IUPAC Name |
tert-butyl N-[1-(oxan-4-ylmethyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-16(2,3)21-15(19)17-14-4-8-18(9-5-14)12-13-6-10-20-11-7-13/h13-14H,4-12H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOFRHMPZBSNCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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